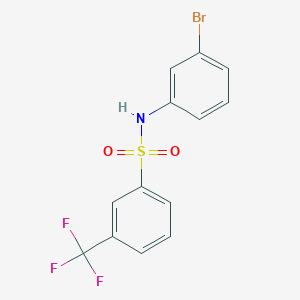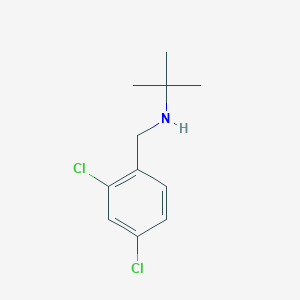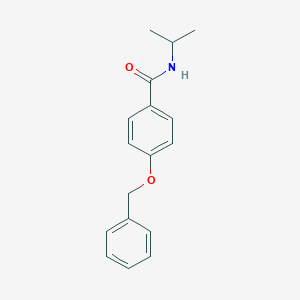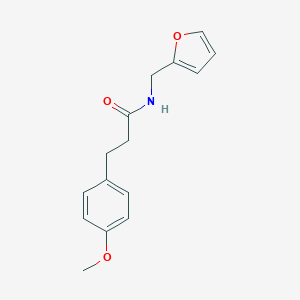
N-(3-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as BPTES, which is an acronym for its chemical name. BPTES is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine.
Mecanismo De Acción
BPTES inhibits glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate in the first step of glutaminolysis. Glutaminolysis is a metabolic pathway that is essential for the survival and proliferation of cancer cells. By inhibiting glutaminase, BPTES leads to the depletion of intracellular glutamine, which results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
BPTES has been shown to have various biochemical and physiological effects. It inhibits the activity of glutaminase and leads to the depletion of intracellular glutamine. This, in turn, leads to the inhibition of cancer cell growth and proliferation. BPTES has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, BPTES has been shown to alter the expression of various genes involved in metabolic pathways and cellular signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTES has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, BPTES also has some limitations. It is not selective for glutaminase and can inhibit other enzymes involved in glutamine metabolism. It is also unstable and can degrade over time, which can affect its potency and activity.
Direcciones Futuras
There are several future directions for the study of BPTES. One direction is to improve the selectivity of BPTES for glutaminase and to develop more potent inhibitors. Another direction is to investigate the potential applications of BPTES in other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, the combination of BPTES with other drugs or therapies could be explored to enhance its efficacy and reduce its limitations. Finally, the development of new methods for the synthesis and purification of BPTES could improve its yield and purity, which would facilitate its use in scientific research.
Métodos De Síntesis
The synthesis of BPTES involves the reaction of 3-bromophenylamine and 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of BPTES as a white solid. The yield of BPTES can be improved by using different reaction conditions and optimizing the reaction parameters.
Aplicaciones Científicas De Investigación
BPTES has been extensively studied for its potential applications in cancer therapy. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by BPTES can lead to the depletion of intracellular glutamine, which is essential for cancer cell proliferation and survival. BPTES has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo, including breast cancer, lung cancer, and leukemia. BPTES has also been investigated for its potential applications in metabolic disorders, such as obesity and diabetes, as well as in neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C13H9BrF3NO2S |
|---|---|
Peso molecular |
380.18 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9BrF3NO2S/c14-10-4-2-5-11(8-10)18-21(19,20)12-6-1-3-9(7-12)13(15,16)17/h1-8,18H |
Clave InChI |
HGTDNGBUXRYVEL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Br)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)

![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)





